molecular formula C13H17BrO2 B2362571 2-(4-Bromomethyl-phenyl)-2-methyl-propionic acid ethyl ester CAS No. 211105-00-9

2-(4-Bromomethyl-phenyl)-2-methyl-propionic acid ethyl ester

Cat. No.: B2362571
CAS No.: 211105-00-9
M. Wt: 285.181
InChI Key: JNPKUWQBZLJGMN-UHFFFAOYSA-N
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Description

2-(4-Bromomethyl-phenyl)-2-methyl-propionic acid ethyl ester is a chemical compound with the molecular formula C14H16BrO2. It is a derivative of propionic acid and contains a bromomethyl group attached to a phenyl ring, which is further substituted with a methyl group and an ethyl ester group. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-bromomethylbenzoic acid as the starting material.

  • Reaction Steps:

    • Esterification: The carboxylic acid group of 4-bromomethylbenzoic acid is converted to an ethyl ester using ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.

    • Methylation: The benzene ring is then methylated using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

  • Industrial Production Methods:

    • Batch Process: The compound can be synthesized in a batch process where the reaction steps are carried out sequentially in a controlled environment.

    • Continuous Process: For large-scale production, a continuous process involving continuous flow reactors can be employed to improve efficiency and yield.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed to reduce the bromomethyl group to a methylene group.

  • Substitution: Substitution reactions can occur at the bromomethyl group, replacing the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles can be used for substitution reactions, and the reaction conditions depend on the specific nucleophile.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and alcohols.

  • Reduction Products: Alkanes and alcohols.

  • Substitution Products: Various substituted benzene derivatives.

Scientific Research Applications

2-(4-Bromomethyl-phenyl)-2-methyl-propionic acid ethyl ester has several scientific research applications:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biological studies to investigate the effects of bromomethyl groups on biological systems.

  • Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 2-(4-Bromomethyl-phenyl)-2-methyl-propionic acid ethyl ester exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • 2-(4-Bromomethyl)phenylpropionic acid: This compound is similar but lacks the methyl group and ethyl ester group.

  • 2-(4-Bromomethyl)phenylacetic acid: This compound has an acetic acid derivative instead of a propionic acid derivative.

  • 2-(4-Bromomethyl)phenylbutyric acid: This compound has a butyric acid derivative instead of a propionic acid derivative.

Uniqueness: 2-(4-Bromomethyl-phenyl)-2-methyl-propionic acid ethyl ester is unique due to the presence of both the methyl group and the ethyl ester group, which can influence its chemical reactivity and biological activity compared to similar compounds.

Biological Activity

2-(4-Bromomethyl-phenyl)-2-methyl-propionic acid ethyl ester is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological relevance.

Synthesis

The synthesis of this compound involves several steps. Initially, 2-(4-methylphenyl)propionic acid is brominated to yield the bromomethyl derivative. The reaction typically employs bromine in an organic solvent like ethyl acetate, followed by purification through recrystallization. The overall yield of this compound can reach up to 79% .

Antiinflammatory Properties

The compound has been evaluated for its inhibitory activity against cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. In vitro studies indicate that derivatives of 2-(4-bromomethyl-phenyl)-2-methyl-propionic acid exhibit significant inhibition of both COX-1 and COX-2 enzymes. This suggests potential applications as nonsteroidal anti-inflammatory drugs (NSAIDs) in treating inflammatory diseases .

Antimicrobial Activity

Research has demonstrated that the compound possesses antimicrobial properties against various bacterial strains. In particular, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these bacterial strains suggest that the compound could be a candidate for further development as an antimicrobial agent .

Antioxidant Activity

In addition to its anti-inflammatory and antimicrobial properties, studies have also reported antioxidant activities associated with this compound. The ability to scavenge free radicals can contribute to its therapeutic effects in oxidative stress-related diseases .

Study on COX Inhibition

A study focused on synthesizing various 2-phenylpropionic acid derivatives, including the bromomethyl variant, evaluated their COX inhibitory activities. Results indicated that specific substitutions on the phenyl ring significantly enhanced COX-2 selectivity, making these derivatives promising leads for developing selective anti-inflammatory agents .

Antimicrobial Evaluation

In a comparative study of various synthesized compounds, this compound exhibited potent antimicrobial activity with MIC values lower than those of standard antibiotics against resistant strains of bacteria. This highlights its potential as a novel antibiotic agent .

Data Summary

Biological Activity Effect MIC Values
COX-1 InhibitionSignificantNot specified
COX-2 InhibitionSignificantNot specified
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria<0.5 mg/dL
Antioxidant ActivityPositive effect on free radical scavengingNot specified

Properties

IUPAC Name

ethyl 2-[4-(bromomethyl)phenyl]-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO2/c1-4-16-12(15)13(2,3)11-7-5-10(9-14)6-8-11/h5-8H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPKUWQBZLJGMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-methyl-2-p-tolyl-propionic acid ethyl ester (263 mg, 1.27 mmol) and N-bromosuccinimide (272 mg, 1.53 mmol) in CCl4 (15 mL) was added 1,1′-azobis(cyclohexanecarbonitrile) (15.5 mg, 0.06 mmol). The reaction was heated at reflux for 1 h and was diluted with water and CH2Cl2. The layers were separated and the aqueous layer was washed with CH2Cl2 (3×). The combined organic solutions were dried (MgSO4), filtered, and concentrated. Medium pressure chromatography (95:5 hexanes:EtOAc) provided 2-(4-bromomethyl-phenyl)-2-methyl-propionic acid ethyl ester (354 mg). 1H NMR (400 MHz, CDCl3) δ 7.31 (m, 4H), 4.47 (s, 2H), 4.10 (q, 2H), 1.54 (s, 6H), 1.17 (t, 3H).
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263 mg
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272 mg
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15 mL
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15.5 mg
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